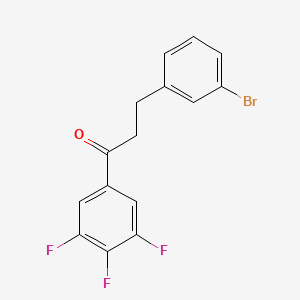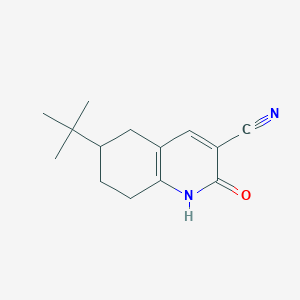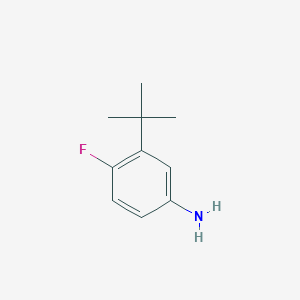
3-(Tert-butyl)-4-fluoroaniline
Übersicht
Beschreibung
3-(Tert-butyl)-4-fluoroaniline is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
One study explores the metalation of fluoroanisoles , demonstrating the regioselectivity due to metal-mediated control, which could be applied to understand the reactivity of "3-(Tert-butyl)-4-fluoroaniline" in similar contexts (Katsoulos, Takagishi, & Schlosser, 1991).
Fluorination Reagents and Applications
Research on 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride highlights its use as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. This study provides insights into the broader applicability of tert-butyl and fluorine-containing compounds in fluorination reactions (Umemoto, Singh, Xu, & Saito, 2010).
Asymmetric Synthesis
Another significant application is in the asymmetric synthesis of amines , where N-tert-butanesulfinyl imines serve as intermediates. This research underscores the versatility of tert-butyl-based compounds in synthesizing enantioenriched amines, highlighting potential uses of "this compound" in asymmetric synthesis (Ellman, Owens, & Tang, 2002).
Material Science and Photophysics
In the domain of material science , studies on trifluoromethyl- and trifluoromethoxy-substituted cationic iridium(III) complexes reveal the influence of fluorocarbon groups on photophysical properties. This research might suggest potential uses of "this compound" in developing materials with specific photophysical characteristics (Shavaleev, Monti, Scopelliti, Armaroli, Grätzel, & Nazeeruddin, 2012).
Wirkmechanismus
Target of Action
Many bioactive aromatic compounds containing the indole nucleus, which is similar to aniline, have been found to bind with high affinity to multiple receptors .
Mode of Action
The tert-butyl group is known to elicit a unique reactivity pattern due to its crowded nature . Fluoroaniline compounds, similar to aniline, are known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which are similar to aniline, are known to possess various biological activities, affecting a variety of biochemical pathways .
Pharmacokinetics
The major oxidative pathway for compounds with the tert-butyl group is due to the oxidation of the tert-butyl side chain .
Result of Action
Certain tert-butyl compounds have been found to act as potential obesogens by promoting adipogenesis in vitro and inducing white adipose tissue development in vivo .
Action Environment
Environmental Protection Agency (EPA) has released final rules to reduce exposure to persistent, bioaccumulative and toxic (PBT) chemicals, which include certain chemicals with the tert-butyl group .
Biochemische Analyse
Biochemical Properties
3-(Tert-butyl)-4-fluoroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, depending on the specific biochemical pathway. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either the inhibition or modification of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type and concentration of the compound. In certain cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . For instance, it may inhibit the activity of certain cytochrome P450 enzymes by occupying their active sites, thereby preventing the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation or metabolic transformation, leading to the formation of various metabolites . These metabolites can have different biochemical properties and may exert distinct effects on cellular processes. In in vitro studies, the temporal effects of this compound are often monitored by measuring changes in cellular responses over time, such as alterations in gene expression, enzyme activity, or cell viability.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound may have minimal or beneficial effects on cellular function, while at higher doses, it can induce toxic or adverse effects . For example, high doses of this compound may lead to oxidative stress, inflammation, or cellular damage in various tissues. Animal studies are often conducted to determine the threshold doses at which these effects occur and to identify any potential toxicological risks associated with the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes can catalyze the oxidation of this compound, leading to the formation of hydroxylated or other modified metabolites. These metabolites can then undergo further biotransformation by phase II enzymes, such as glucuronosyltransferases or sulfotransferases, resulting in the formation of more water-soluble conjugates that can be excreted from the body . The metabolic pathways of this compound are important for understanding its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, this compound can bind to intracellular proteins or be sequestered in specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function within the cell . This compound may be localized to specific organelles, such as the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with target biomolecules. The localization of this compound can be influenced by targeting signals or post-translational modifications that direct it to specific cellular compartments. Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and potential effects on cellular function.
Eigenschaften
IUPAC Name |
3-tert-butyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRDYZLDPZBTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1532278.png)

![1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1532282.png)
![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1532284.png)
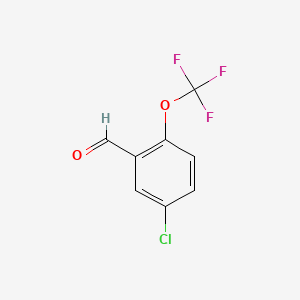

![2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole](/img/structure/B1532288.png)
![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B1532289.png)
![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)
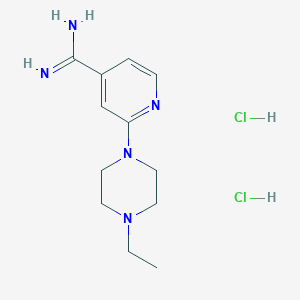

![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)
